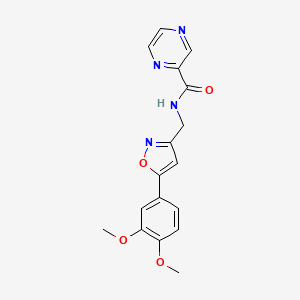![molecular formula C21H21F3N4O3 B2682879 1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097892-45-8](/img/structure/B2682879.png)
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H21F3N4O3 and its molecular weight is 434.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Design and Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones, structurally related to the specified compound, were designed and synthesized for their hypoglycemic activity. These compounds demonstrated significant activity in vitro and in vivo models, highlighting their potential in diabetes management. The structure-activity relationships were explored to optimize their therapeutic efficacy, with specific analogues identified for clinical development (Oguchi et al., 2000).
Selective Cannabinoid Receptor Agonists
Research into 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives unveiled a novel chemotype with selective cannabinoid CB2 receptor agonist activity. These findings are significant due to the therapeutic potential of cannabinoid receptor modulators in pain, inflammation, and neurodegenerative diseases. Systematic modifications led to the development of compounds with optimized pharmacokinetic profiles and selective activity (van der Stelt et al., 2011).
Anticancer Activity
Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, related to the compound of interest, were synthesized and evaluated for their anticancer activity. The study identified compounds with significant efficacy against various cancer cell lines, underscoring the potential of these derivatives in cancer therapy (Kumar et al., 2013).
Anti-Alzheimer's Agents
A series of N-benzylated imidazolidin-2-one derivatives were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, with modifications to enhance their therapeutic potential. The study highlights the importance of structural modifications in developing more effective Alzheimer's disease treatments (Gupta et al., 2020).
Antioxidant Evaluation
Research into pyrazolopyridine derivatives led to the synthesis of compounds with promising antioxidant properties. These findings contribute to the development of novel antioxidants, which play a crucial role in mitigating oxidative stress-related diseases (Gouda, 2012).
Mechanism of Action
Target of Action
Compounds with an imidazole ring, such as “1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione”, are often involved in various biological activities. They can interact with different targets in the body, including enzymes, receptors, and ion channels .
Mode of Action
The interaction between the compound and its target can lead to changes in the function of the target, which can result in therapeutic effects. The specific mode of action would depend on the exact nature of the target and how the compound interacts with it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit or enhance the activity of the enzyme, thereby affecting the pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cellular metabolism .
properties
IUPAC Name |
1-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c22-21(23,24)14-28-18(29)13-27(20(28)31)17-7-11-26(12-8-17)19(30)15-3-5-16(6-4-15)25-9-1-2-10-25/h1-6,9-10,17H,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONLOUBCOPSVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

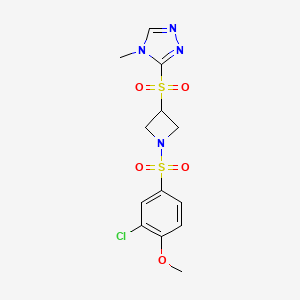
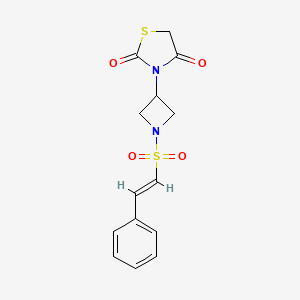
![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)
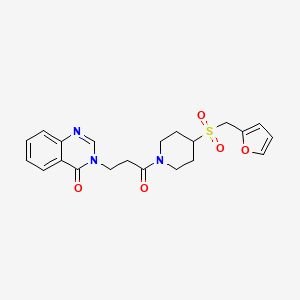
![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)
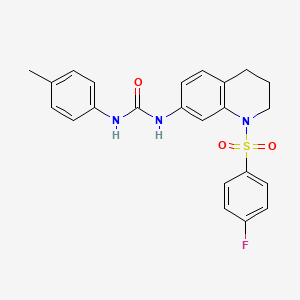
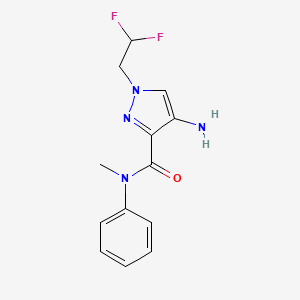
![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)
![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)
![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)
